Dimethylbis(t-butylcyclopentadienyl)hafnium(IV), 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

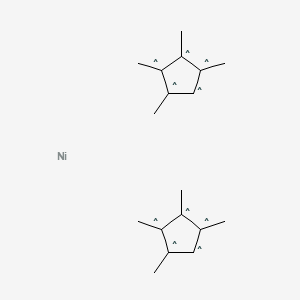

DMCPH is extensively used in the synthesis of organometallic complexes, showcasing its versatility in forming bonds with various ligands. Lund and Livinghouse (1990) demonstrated its utility in the rapid and efficient synthesis of monocyclopentadienyl complexes of hafnium and zirconium.

Molecular Structure Analysis

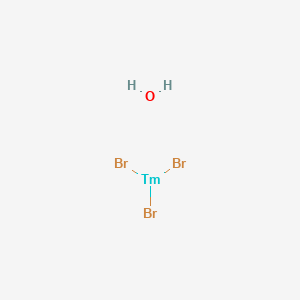

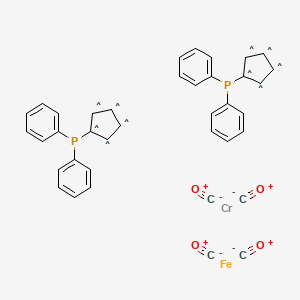

The molecular structure of DMCPH is based on its molecular formula C20H32Hf. More detailed structural information would require additional resources such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

In the field of catalysis, DMCPH has shown significant potential. Axenov et al. (2005) explored bis(amido)cyclodiphosph(III)azane hafnium complexes activated by tris(perfluorophenyl)borane, demonstrating the compound’s reactivity and its applications in catalysis.

Physical and Chemical Properties Analysis

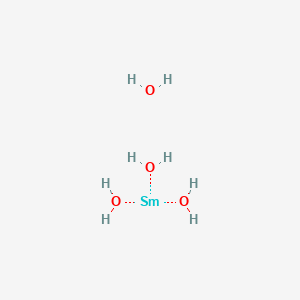

DMCPH is a white, crystalline, solid material with a melting point of 140°C and a boiling point of 280°C. It is an organometallic compound and is used in the synthesis of various organic compounds. It is air sensitive and moisture sensitive .

Applications De Recherche Scientifique

Synthesis and Characterization

Dimethylbis(t-butylcyclopentadienyl)hafnium(IV) is extensively used in the synthesis of organometallic complexes, showcasing its versatility in forming bonds with various ligands. Lund and Livinghouse (1990) demonstrated its utility in the rapid and efficient synthesis of monocyclopentadienyl complexes of hafnium and zirconium, highlighting its pivotal role in organometallic chemistry (Lund & Livinghouse, 1990).

Catalysis

In the field of catalysis, this compound has shown significant potential. Axenov et al. (2005) explored bis(amido)cyclodiphosph(III)azane hafnium complexes activated by tris(perfluorophenyl)borane, demonstrating the compound's reactivity and its applications in catalysis (Axenov et al., 2005). Furthermore, the synthesis and reactivity of alkyl complexes of group 4 metals, including those containing a tridentate-linked amido−cyclopentadienyl ligand, underline the significance of such compounds in ethylene polymerization catalysis (Amor et al., 1998).

Materials Science

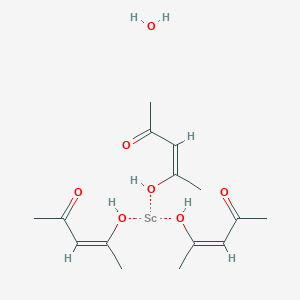

In materials science, the application of Dimethylbis(t-butylcyclopentadienyl)hafnium(IV) extends to the development of high-k dielectrics and metal-organic frameworks (MOFs). Its role in atomic vapor deposition for growing dysprosium-, scandium-, and hafnium-based oxide dielectric films highlights its importance in the fabrication of advanced electronic materials (Adelmann et al., 2007).

Advanced Synthesis Techniques

The compound's utility in advanced synthesis techniques is also notable. Chuang et al. (2014) discussed benzotriazole phenoxide hafnium complexes as efficient catalysts for the ring-opening polymerization of lactide, underscoring the compound's role in polymer science (Chuang et al., 2014).

Mécanisme D'action

The mechanism of action of DMCPH is primarily through its role as a catalyst in organic synthesis. It is also used as a reagent in organic synthesis, and as a ligand in coordination chemistry.

Safety and Hazards

Propriétés

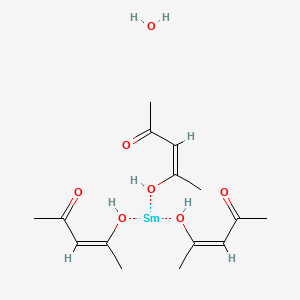

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dimethylbis(t-butylcyclopentadienyl)hafnium(IV), 98% involves the reaction of hafnium tetrachloride with two equivalents of lithium t-butylcyclopentadienide in tetrahydrofuran (THF) followed by reaction with methyl lithium in diethyl ether.", "Starting Materials": [ "Hafnium tetrachloride", "Lithium t-butylcyclopentadienide", "Tetrahydrofuran (THF)", "Methyl lithium", "Diethyl ether" ], "Reaction": [ "Step 1: Add hafnium tetrachloride to a solution of two equivalents of lithium t-butylcyclopentadienide in THF at -78°C under nitrogen atmosphere.", "Step 2: Allow the reaction mixture to warm up to room temperature and stir for 2 hours.", "Step 3: Add methyl lithium in diethyl ether dropwise to the reaction mixture at -78°C under nitrogen atmosphere.", "Step 4: Allow the reaction mixture to warm up to room temperature and stir for 2 hours.", "Step 5: Quench the reaction mixture with saturated ammonium chloride solution.", "Step 6: Extract the organic layer with diethyl ether.", "Step 7: Dry the organic layer over anhydrous magnesium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure.", "Step 9: Purify the crude product by column chromatography using hexane as the eluent." ] } | |

Numéro CAS |

68193-45-3 |

Formule moléculaire |

C20H32Hf |

Poids moléculaire |

451.0 g/mol |

Nom IUPAC |

2-tert-butylcyclopenta-1,3-diene;carbanide;hafnium(4+) |

InChI |

InChI=1S/2C9H13.2CH3.Hf/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H3;/q4*-1;+4 |

Clé InChI |

RVVNCCSGNVEIAX-UHFFFAOYSA-N |

SMILES |

[CH3-].[CH3-].CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Hf] |

SMILES canonique |

[CH3-].[CH3-].CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Hf+4] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)

![2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288965.png)

![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)

![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)